molecular formula C10H11ClN4S B8291405 5,6-Dimethyl-2-(4-methylthiazol-2-yl)amino-4-chloropyrimidine CAS No. 214535-53-2

5,6-Dimethyl-2-(4-methylthiazol-2-yl)amino-4-chloropyrimidine

Cat. No. B8291405
M. Wt: 254.74 g/mol
InChI Key: PZTJJIUPKAYECR-UHFFFAOYSA-N
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Patent
US06352993B1

Procedure details

The mixture solution of 5,6-dimethyl-2-(4-methylthiazol-2-yl)amino-4-hydroxypyrimidine (1.15 g, 4-78 mmol), phosphorus oxychioride(7 ml), and dimethylformamide(5 ml) was heated to 70° C. for 30 minutes, cooled to a room temperature and then poured into ice water. The aqueous layer was extracted with dichloromethane, washed with 1N sodium hydroxide solution, and then washed with water. The separated organic layer was concentrated and the residual oil was suspended in a mixture solution of ethyl ether and hexane. The resulting solid was filtered and dried to give 0.42 g of the titled compound. (Yield: 33.9%)
Name
5,6-dimethyl-2-(4-methylthiazol-2-yl)amino-4-hydroxypyrimidine
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
33.9%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3](O)=[N:4][C:5]([NH:9][C:10]2[S:11][CH:12]=[C:13]([CH3:15])[N:14]=2)=[N:6][C:7]=1[CH3:8].P(Cl)(Cl)([Cl:19])=O>CN(C)C=O>[CH3:1][C:2]1[C:3]([Cl:19])=[N:4][C:5]([NH:9][C:10]2[S:11][CH:12]=[C:13]([CH3:15])[N:14]=2)=[N:6][C:7]=1[CH3:8]

Inputs

Step One
Name
5,6-dimethyl-2-(4-methylthiazol-2-yl)amino-4-hydroxypyrimidine
Quantity
1.15 g
Type
reactant
Smiles
CC=1C(=NC(=NC1C)NC=1SC=C(N1)C)O
Name
Quantity
7 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with dichloromethane
WASH
Type
WASH
Details
washed with 1N sodium hydroxide solution
WASH
Type
WASH
Details
washed with water
CONCENTRATION
Type
CONCENTRATION
Details
The separated organic layer was concentrated
FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CC=1C(=NC(=NC1C)NC=1SC=C(N1)C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.42 g
YIELD: PERCENTYIELD 33.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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